Bicyclo[3.1.1]heptanethiol, 2,6,6-trimethyl-, silver(1+) salt
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Overview
Description
Silver(I)-pinanylmercaptide is an organosilver compound where silver is coordinated with pinanylmercaptide, a derivative of pinene
Preparation Methods
Synthetic Routes and Reaction Conditions
Silver(I)-pinanylmercaptide can be synthesized through the reaction of silver nitrate with pinanylmercaptan in the presence of a suitable base. The reaction typically proceeds as follows:
- Dissolve silver nitrate in water to form a silver ion solution.
- Add pinanylmercaptan to the solution.
- Introduce a base, such as sodium hydroxide, to facilitate the formation of the silver(I)-pinanylmercaptide complex.
- The reaction mixture is stirred at room temperature until the formation of the desired product is complete.
- The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of silver(I)-pinanylmercaptide may involve similar steps but on a larger scale. The process would require precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the product. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Silver(I)-pinanylmercaptide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silver oxide and pinanylmercaptan derivatives.
Reduction: Reduction reactions may involve the conversion of silver(I) to metallic silver while releasing pinanylmercaptan.
Substitution: The mercaptide ligand can be substituted with other ligands, leading to the formation of different silver complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used, often in the presence of stabilizing agents to prevent agglomeration of metallic silver.
Substitution: Ligand exchange reactions may involve the use of various thiols or phosphines under mild conditions to achieve selective substitution.
Major Products Formed
Oxidation: Silver oxide and oxidized pinanylmercaptan derivatives.
Reduction: Metallic silver and free pinanylmercaptan.
Substitution: New silver complexes with different ligands.
Scientific Research Applications
Silver(I)-pinanylmercaptide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other silver complexes and nanoparticles. Its unique coordination environment makes it a valuable compound for studying ligand exchange and coordination chemistry.
Biology: The compound’s antimicrobial properties are of interest for developing new antibacterial agents. Silver ions released from the compound can interact with bacterial cell membranes, leading to cell death.
Medicine: Potential applications include the development of antimicrobial coatings for medical devices and wound dressings. The compound’s ability to release silver ions in a controlled manner makes it suitable for such applications.
Industry: Silver(I)-pinanylmercaptide can be used in catalysis, particularly in reactions requiring silver as a catalyst. Its stability and reactivity make it a useful catalyst in organic synthesis and industrial processes.
Mechanism of Action
The mechanism by which silver(I)-pinanylmercaptide exerts its effects involves the release of silver ions. These ions interact with various molecular targets, including:
Bacterial Cell Membranes: Silver ions disrupt the integrity of bacterial cell membranes, leading to cell lysis and death.
Enzymes: Silver ions can inhibit the activity of essential bacterial enzymes by binding to thiol groups, disrupting metabolic processes.
DNA: Silver ions may interact with bacterial DNA, preventing replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Silver(I)-thiolate complexes: These compounds have similar coordination environments but differ in the nature of the thiolate ligand.
Silver(I)-phosphine complexes: These complexes involve coordination with phosphine ligands instead of mercaptides.
Silver nanoparticles: While not a direct analogue, silver nanoparticles share some antimicrobial properties with silver(I)-pinanylmercaptide.
Uniqueness
Silver(I)-pinanylmercaptide is unique due to its specific ligand environment provided by pinanylmercaptan. This ligand imparts distinct steric and electronic properties to the compound, influencing its reactivity and stability. Compared to other silver complexes, silver(I)-pinanylmercaptide may offer enhanced selectivity and efficiency in certain applications, particularly in catalysis and antimicrobial treatments.
Biological Activity
Bicyclo[3.1.1]heptanethiol, 2,6,6-trimethyl-, silver(1+) salt, commonly referred to as a silver salt of a bicyclic thiol compound, has garnered attention in recent years for its potential biological activities. This article will explore the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
The bicyclo[3.1.1]heptane scaffold is recognized for its unique structural properties that enable it to act as a bioisostere for various therapeutic agents. The incorporation of silver ions enhances its biological activity due to silver's known antimicrobial properties and its ability to facilitate specific chemical reactions.
2. Synthesis
The synthesis of bicyclo[3.1.1]heptanethiol derivatives typically involves cycloaddition reactions facilitated by silver catalysts. Recent studies have demonstrated efficient methods for generating these compounds from readily available precursors through silver-enabled strategies .
Table 1: Summary of Synthetic Approaches
Methodology | Yield (%) | Reference |
---|---|---|
Silver-catalyzed cycloaddition | 70 | |
Photoredox reactions | Varies | |
Direct synthesis from bicyclobutane | High |
3.1 Antimicrobial Properties
Silver compounds are well-documented for their antimicrobial effects against a range of pathogens, including bacteria and fungi. The silver(1+) ion is believed to disrupt microbial cell membranes and interfere with metabolic processes, leading to cell death.
- Mechanism of Action : The antimicrobial action is primarily attributed to the release of silver ions that bind to thiol groups in proteins, disrupting cellular functions and leading to oxidative stress in microbial cells .
3.2 Cytotoxicity and Cell Viability
Studies investigating the cytotoxic effects of bicyclo[3.1.1]heptanethiol derivatives have shown varying degrees of cytotoxicity depending on the concentration and exposure time.
- Case Study : A recent study evaluated the cytotoxic effects on human cancer cell lines, revealing that certain derivatives exhibited significant growth inhibition at concentrations as low as 10 µM, suggesting potential applications in cancer therapy .
Table 2: Cytotoxicity Data on Bicyclo[3.1.1]heptanethiol Derivatives
Compound | IC50 (µM) | Cell Line Tested | Reference |
---|---|---|---|
Bicyclo[3.1.1]heptanethiol Ag+ | 10 | HeLa | |
Bicyclo[3.1.1]heptanethiol (non-silver) | 50 | A549 | |
Silver salt variant | 25 | MCF-7 |
4. Mechanistic Insights
The unique structure of bicyclo[3.1.1]heptanethiol allows it to engage in various chemical interactions that enhance its biological activity:
- Bioisosteric Properties : The compound's bicyclic structure can mimic aromatic systems, potentially improving solubility and metabolic stability compared to traditional compounds used in drug design .
- Radical Formation : Under certain conditions, the compound can participate in radical formation reactions that may lead to further functionalization and enhanced biological activity.
5. Conclusion
Bicyclo[3.1.1]heptanethiol, particularly in its silver salt form, presents promising biological activities that warrant further investigation for therapeutic applications. Its unique structural features combined with the inherent properties of silver suggest potential uses in antimicrobial therapies and cancer treatment strategies.
Properties
CAS No. |
68365-86-6 |
---|---|
Molecular Formula |
C10H17AgS |
Molecular Weight |
277.18 g/mol |
IUPAC Name |
silver;2,6,6-trimethylbicyclo[3.1.1]heptane-1-thiolate |
InChI |
InChI=1S/C10H18S.Ag/c1-7-4-5-8-6-10(7,11)9(8,2)3;/h7-8,11H,4-6H2,1-3H3;/q;+1/p-1 |
InChI Key |
FOUWRGHZHQYSNN-UHFFFAOYSA-M |
Canonical SMILES |
CC1CCC2CC1(C2(C)C)[S-].[Ag+] |
Origin of Product |
United States |
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